

Angiopep-2: A Technical Guide to Structure and Blood-Brain Barrier Translocation

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Compound of Interest

Compound Name: *Angiopeptin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Angiopep-2, a peptide that has garnered significant attention for its ability to transport therapeutic cargoes across the blood-brain barrier (BBB). We will explore its structure, physicochemical properties, and the molecular mechanisms governing its translocation into the central nervous system (CNS), with a focus on its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1).

Angiopep-2: Structure and Physicochemical Properties

Angiopep-2 is a 19-amino acid synthetic peptide derived from the Kunitz domain, a protein structure found in ligands that bind to LRP1.^{[1][2]} Its unique sequence is optimized for high transcytosis efficiency across the BBB.^[3] The positive charge of Angiopep-2 is crucial for its interaction with brain endothelial cells and subsequent transport.^[1]

Property	Value	Reference
Amino Acid Sequence	TFFYGGSRGKRNNFKTEEY	[2] [3] [4]
One-Letter Code	TFFYGGSRGKRNNFKTEEY	[5]
Molecular Formula	C ₁₀₄ H ₁₅₀ N ₂₉ O ₃₁	[5]
Molecular Weight	~2301.48 Da	[5]
Mechanism of Action	LRP1-mediated transcytosis	[3] [6]
Key Binding Domain	The SRGKRN domain is critical for LRP1 binding.	[2]

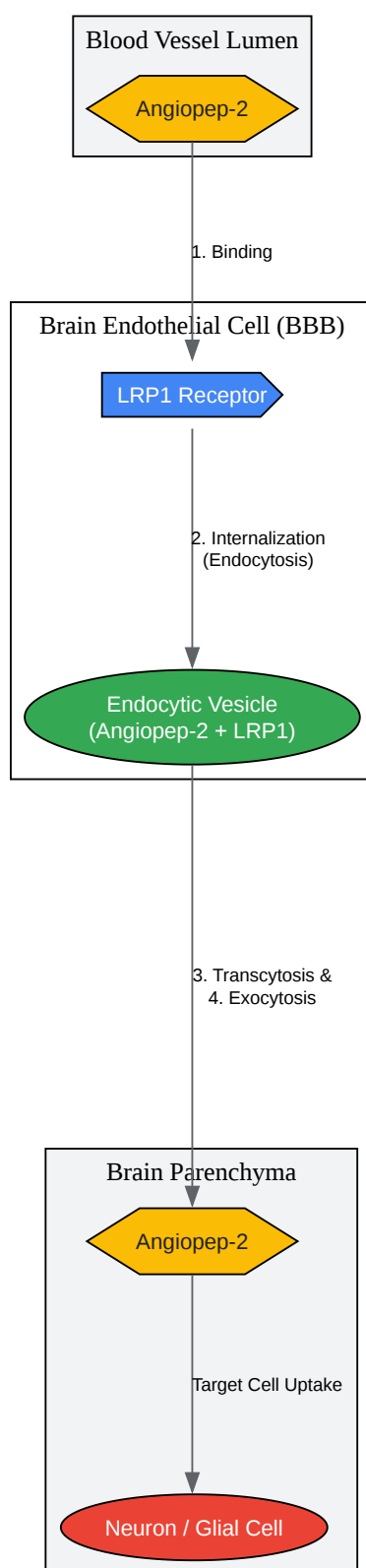
The LRP1-Mediated Transcytosis Pathway

The primary mechanism for Angiopep-2's entry into the brain is receptor-mediated transcytosis (RMT) via the LRP1 receptor.[\[3\]](#) LRP1 is highly expressed on the endothelial cells that form the BBB, as well as on glioma cells, making Angiopep-2 a dual-targeting agent for brain tumors.[\[2\]](#)[\[7\]](#)

The process can be summarized in the following steps:

- **Binding:** Angiopep-2 in the bloodstream binds to the LRP1 receptor on the luminal surface of brain capillary endothelial cells.[\[2\]](#) This interaction is saturable, indicating a specific receptor-mediated process.[\[1\]](#)[\[8\]](#)
- **Internalization:** The Angiopep-2/LRP1 complex is internalized into the endothelial cell via endocytosis, forming an intracellular vesicle.[\[1\]](#)[\[2\]](#)
- **Transcytosis:** The vesicle is transported across the cytoplasm of the endothelial cell.
- **Exocytosis:** The vesicle fuses with the abluminal membrane, releasing Angiopep-2 into the brain parenchyma.[\[9\]](#)

This transport mechanism bypasses the tight junctions of the BBB and is not affected by P-glycoprotein efflux pumps.[\[6\]](#)[\[10\]](#)



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Diagram 1: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

Quantitative Transport and Binding Data

The interaction between Angiopep-2 and LRP1, as well as its transport efficiency, has been quantified in several studies. These parameters are critical for designing effective drug delivery strategies.

Parameter	Value	Cell Line / Model	Comments	Reference
Apparent Affinity (Km)	313 nM	RBE4 (rat brain endothelial)	Kinetic parameter for transport.	[1]
Apparent Affinity (Km)	330 nM	RBE4 (rat brain endothelial)	Determined from uptake of [¹²⁵ I]-Angiopep-2.	[11]
Maximal Velocity (Vmax)	1.3 pmol/10 ⁶ cells/min	RBE4 (rat brain endothelial)	Maximum rate of uptake.	[11]
Binding Affinity (KD)	0.053 nM (unmodified mAb)	U87ΔEGFR-Luc	Baseline affinity of an anti-EGFR mAb.	[12]
Binding Affinity (KD)	0.115 nM	U87ΔEGFR-Luc	Affinity of a homogeneously conjugated anti-EGFR mAb-Ang2.	[12]
Binding Affinity (KD)	0.122 nM	U87ΔEGFR-Luc	Affinity of a heterogeneously conjugated anti-EGFR mAb-Ang2.	[12]

Key Experimental Protocols

Verifying the BBB translocation of Angiopep-2 and its conjugates involves specialized in vitro and in situ models.

In Vitro BBB Transcytosis Assay

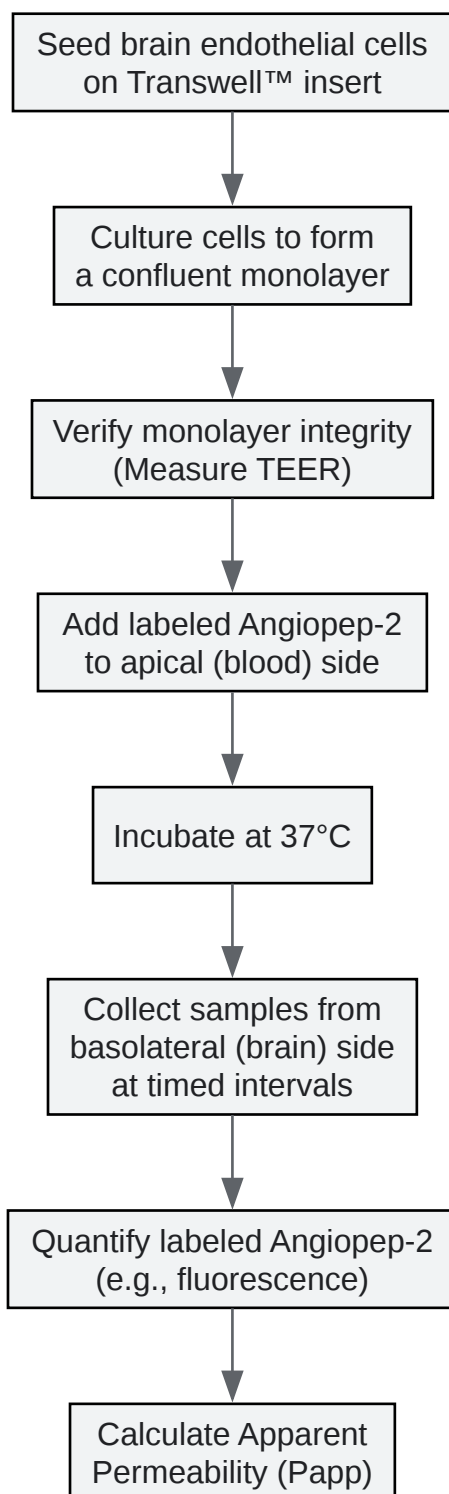
This assay measures the passage of Angiopep-2 across a monolayer of brain endothelial cells, mimicking the BBB.

Objective: To quantify the rate and extent of Angiopep-2 transport across a cellular barrier.

Methodology:

- **Cell Culture:** Brain capillary endothelial cells (e.g., hCMEC/D3, bEnd.3, or RBE4) are seeded onto the porous membrane of a Transwell™ insert, which is placed in a multi-well plate.
- **Monolayer Formation:** Cells are cultured until they form a confluent monolayer with robust tight junctions. The integrity of the monolayer is typically verified by measuring Transendothelial Electrical Resistance (TEER).
- **Application:** Angiopep-2, often labeled with a fluorescent dye (e.g., Alexa488) or radioisotope (e.g., ¹²⁵I), is added to the medium in the upper (apical) chamber, which represents the "blood" side.
- **Sampling:** At various time points, samples are collected from the medium in the lower (basolateral) chamber, representing the "brain" side.
- **Quantification:** The concentration of the labeled Angiopep-2 in the basolateral samples is measured using a fluorometer, gamma counter, or other appropriate detector.
- **Permeability Calculation:** The apparent permeability coefficient (P_{app}) is calculated to quantify the transport rate.

Competition Studies: To confirm LRP1 involvement, the assay can be repeated in the presence of known LRP1 ligands, such as Receptor-Associated Protein (RAP) or α2-macroglobulin.^[2]
^[10] A significant reduction in Angiopep-2 transport indicates competitive binding to LRP1.



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Diagram 2: Experimental workflow for an in vitro BBB transcytosis assay.

In Situ Brain Perfusion

This in vivo technique provides a more physiologically relevant assessment of BBB transport by maintaining the brain's natural microenvironment.

Objective: To measure the initial rate of Angiopep-2 uptake into the brain from the vasculature.

Methodology:

- **Animal Preparation:** An animal (typically a rat or mouse) is anesthetized. The common carotid artery is surgically exposed and cannulated.
- **Perfusion:** The animal's natural blood supply to the brain is temporarily replaced by a perfusion buffer containing a known concentration of radiolabeled Angiopep-2 (e.g., [¹²⁵I]-Angiopep-2). The perfusion is carried out for a short duration (e.g., 10 minutes).[\[11\]](#)
- **Washout:** Following the perfusion of Angiopep-2, a washout buffer is perfused to remove any peptide remaining in the cerebral vasculature.
- **Sample Collection:** The animal is euthanized, and the brain is collected. Brain samples are weighed and analyzed.
- **Quantification:** The amount of radioactivity in the brain tissue is measured using a gamma counter.
- **Analysis:** The brain volume of distribution (Vd) is calculated, which represents the extent of peptide uptake into the brain parenchyma. A higher Vd compared to a non-transported control indicates efficient BBB translocation.[\[11\]](#)

Conclusion

Angiopep-2 is a highly effective vector for delivering therapeutics to the central nervous system. Its well-defined structure, characterized by a specific 19-amino acid sequence, facilitates high-affinity binding to the LRP1 receptor. The subsequent receptor-mediated transcytosis allows Angiopep-2 and its conjugated cargoes to efficiently cross the blood-brain barrier. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers aiming to leverage this powerful platform for the treatment of neurological diseases.

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